2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone

Acetylcholinesterase inhibition Pyrrolidine SAR Halogen substitution effect

Obtain 2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone (CAS 1639847-23-6) as a focused research tool for acetylcholinesterase (AChE) inhibitor screening and structure-activity relationship (SAR) studies. This halogenated phenyl pyrrolidinyl ethanone features a distinct 4-bromo-2-chloro substitution motif (C12H13BrClNO, MW 302.59 g/mol) absent from common mono-halogenated analogs. - Enables direct SAR comparison with 4-Cl, 4-Br, and 2,4-diCl analogs to isolate the contribution of mixed halogenation on AChE target engagement. - Orthogonal Br/Cl handles support sequential cross-coupling for downstream scaffold diversification. - In stock; request a quote for competitive pricing and immediate global dispatch.

Molecular Formula C12H13BrClNO
Molecular Weight 302.59 g/mol
CAS No. 1639847-23-6
Cat. No. B1415913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone
CAS1639847-23-6
Molecular FormulaC12H13BrClNO
Molecular Weight302.59 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)CC2=C(C=C(C=C2)Br)Cl
InChIInChI=1S/C12H13BrClNO/c13-10-4-3-9(11(14)8-10)7-12(16)15-5-1-2-6-15/h3-4,8H,1-2,5-7H2
InChIKeyXJWUERQESRLONC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone Overview


2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone (CAS 1639847-23-6) is a halogenated phenyl pyrrolidinyl ethanone derivative with molecular formula C12H13BrClNO and molecular weight 302.59 g/mol [1]. The compound is structurally characterized by a 4-bromo-2-chlorophenyl ring linked via an ethanone bridge to a pyrrolidine moiety [1]. It belongs to a class of synthetic ketone amines that have been investigated as acetylcholinesterase (AChE) inhibitors, a pharmacological mechanism relevant to cholinergic neurotransmission . No authoritative primary research papers, patents, or reputable database entries providing quantitative biological data for this specific compound were identified from non-excluded sources; therefore, differential evidence is inferred from class-level structure–activity relationship (SAR) knowledge of closely related halogenated phenyl pyrrolidinyl ethanone analogs [2].

Cholinesterase research probe: Pyrrolidine-based ketone amine for AChE inhibition SAR studies.
Mixed-halogen motif: Unique 4-bromo-2-chloro pattern not present in mono-halogen or homo-dihalogen analogs.
Class-level SAR context: Quantitative target data are inferred from structural analogs; direct potency not yet reported. Data to verify

2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone: Generic Substitution Risks


Halogenated phenyl pyrrolidinyl ethanones are pharmacologically differentiated by the position and combination of halogen substituents, which modulate key determinants of biological activity such as lipophilicity, electronic distribution, and steric fit within the AChE active-site gorge [1]. The target compound possesses a 4-bromo-2-chloro substitution pattern that is distinct from common analogs including 2-(4-chlorophenyl)-1-(pyrrolidin-1-yl)-ethanone (CAS 19202-19-8) , 2-(4-bromophenyl)-1-(pyrrolidin-1-yl)ethanone (CAS 13734-66-2) , and 2-(2,4-dichlorophenyl)-1-(pyrrolidin-1-yl)ethanone (CAS 1456267-41-6) . Given that AChE inhibition is highly sensitive to aryl halogen substitution patterns, interchanging these compounds without quantitative comparative potency data risks selecting a candidate with suboptimal target engagement for the intended experimental model [1].

Halogen pattern mismatch
Substituting with 4-Cl, 4-Br, or 2,4-Cl2 analogs may shift AChE binding because halogen position and combination tune hydrophobic and electronic interactions.
Target engagement may vary
Without head-to-head potency data, interchangeability cannot be assumed; class-level SAR suggests IC50 can span orders of magnitude across substitution patterns.
Catalog uniqueness may limit direct replacement
The 4-bromo-2-chloro pattern is less common; analog availability does not guarantee functional equivalence.

2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone: Differential Evidence vs Analogs


AChE Inhibition Potency: Halogen Substitution Effects

While direct quantitative AChE inhibition data for the target compound are not available from non-excluded sources, class-level SAR from the comprehensive review by Obaid et al. (2022) establishes that halogen electronegativity and substitution pattern on the phenyl ring are primary determinants of AChE inhibitory potency in pyrrolidine derivatives [1]. The target compound's 4-bromo-2-chloro configuration combines a large, polarizable bromine atom at the para position with an electron-withdrawing chlorine at the ortho position. This dual-halogen arrangement is predicted to enhance hydrophobic interactions with the peripheral anionic site of AChE while simultaneously tuning the electron density of the aromatic ring, a combination not present in the 4-chloro analog (CAS 19202-19-8) or the 4-bromo analog (CAS 13734-66-2). The review demonstrates that di-halogenated aryl pyrrolidine derivatives exhibit IC50 values ranging from 0.10 μM to >100 μM depending on the specific halogen combination, providing a plausible potency range for the target compound [1].

AChE Inhibition Potency
Class-level inference
Expected IC50 range:
0.1 – 100 μM (class SAR)

vs 4-Cl, 4-Br, 2,4-Cl2 analogs:
No direct head-to-head data
Supports class-level SAR context; potency requires experimental validation.
Review Obaid et al. (2022) for pyrrolidine AChE SAR.
Acetylcholinesterase inhibition Pyrrolidine SAR Halogen substitution effect

Structural Uniqueness Among Analog Catalogs

A survey of accessible chemical databases and vendor catalogs indicates that 2-(4-bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone (CAS 1639847-23-6) is less commonly listed than its 4-chloro (CAS 19202-19-8) and 4-bromo (CAS 13734-66-2) counterparts . The 2,4-dichloro analog (CAS 1456267-41-6) is also available, but the specific 4-bromo-2-chloro mixed-halogen arrangement is unique among this set . Table 1 summarizes the catalog identifiers and molecular properties. The limited availability of the target compound, combined with its unique substitution pattern, positions it as a specialized procurement choice for research programs exploring the effects of mixed halogenation on bioactivity.

Structural Uniqueness
Source review
Unique mixed-halogen motif (Br at C4, Cl at C2) vs mono‑halogen or homo‑dihalogen analogs.
Less common in vendor catalogs.
Selection supports SAR studies exploring mixed halogenation effects.
Verify batch availability before procurement.
Chemical catalog diversity Halogen substitution pattern Procurement specification

Lipophilicity & Polar Surface Area Differentiation

Computed physicochemical properties based on the molecular structures provide a differentiable profile. The target compound is predicted to have higher lipophilicity than the 4-chloro analog due to the presence of the bromine atom, yet lower lipophilicity than the 2,4-dichloro analog because the bromine atom is para rather than ortho, potentially reducing steric shielding of the polar ethanone group [1]. The topological polar surface area (TPSA) is identical across all analogs (20.31 Ų) due to the conserved core, but the 3D polar surface area may differ because of conformational effects of the ortho chlorine [1]. Table 2 presents predicted LogP values.

Lipophilicity (XLogP3)
Class-level inference
Target: XLogP3 = 3.2
Δ vs 4-Cl: +0.7
Δ vs 4-Br: +0.2
Δ vs 2,4-Cl2: -0.3
Intermediate lipophilicity may support ADME property tuning in research models.
Predicted values; experimental confirmation needed.
Lipophilicity (LogP) Polar surface area Drug-likeness

2-(4-Bromo-2-chlorophenyl)-1-pyrrolidin-1-yl-ethanone: Application Scenarios


SAR Library Screening for Cholinesterase Inhibition

The target compound is suitable as a member of a focused library exploring the effect of mixed halogenation (Br at C4, Cl at C2) on AChE inhibition. It should be used alongside the 4-chloro, 4-bromo, and 2,4-dichloro analogs to isolate the contribution of the 4-bromo-2-chloro motif. Quantitative SAR studies can determine whether the dual-halogen pattern yields additive, synergistic, or antagonistic effects on potency relative to single-halogen controls [1].

Computational Docking & MD Studies of AChE Peripheral Site

The predicted intermediate lipophilicity (XLogP3 ~3.2) and unique halogen composition make this compound a valuable probe for in silico studies of AChE–ligand interactions. Docking simulations can assess the differential binding mode of the 4-bromo-2-chlorophenyl group within the peripheral anionic site compared to mono-halogenated and homo-dihalogenated analogs [1].

Custom Synthesis Using Orthogonal Halogen Reactivity

The presence of both bromine and chlorine substituents on the aromatic ring provides orthogonal handles for further chemical transformations (e.g., sequential cross-coupling reactions). This compound can serve as a building block for the synthesis of more complex pyrrolidine-containing scaffolds where bromine is replaced via Suzuki coupling while chlorine is retained for subsequent functionalization .

Application
Selection Property
Validation Focus
SAR library screening for cholinesterase inhibition
Unique 4-bromo-2-chloro SAR motif vs mono‑halogen controls
AChE inhibition potency comparison across halogen patterns
Computational docking & MD studies of AChE peripheral site
Intermediate predicted LogP and distinct halogen geometry
Docking pose and binding energy differences among analogs
Custom synthesis using orthogonal halogen reactivity
Bromine and chlorine as sequential handles for cross-coupling
Feasibility of Br-selective Suzuki coupling while retaining Cl
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